molecular formula C6H8BrN B1292069 [1-(Bromomethyl)cyclopropyl]acetonitrile CAS No. 338392-48-6

[1-(Bromomethyl)cyclopropyl]acetonitrile

Cat. No. B1292069
CAS RN: 338392-48-6
M. Wt: 174.04 g/mol
InChI Key: UBRCXYVILSTTRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(Bromomethyl)cyclopropyl]acetonitrile” is a chemical compound with the molecular formula C6H8BrN and a molecular weight of 174.04 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of “[1-(Bromomethyl)cyclopropyl]acetonitrile” involves several steps. The method starts with adding 3-bromo-neopentyl alcohol in an organic solvent and carrying out a reflux reaction under the effects of Zn powder and a basic catalyst . After the reaction is finished, the temperature is reduced, and alkaline air is introduced to carry out dezincing post-processing . Then, suction filtration is carried out, and the solvent is recycled through a filtrate to obtain a compound I 1-bromomethyl cyclopropyl methanol . This compound is added to the organic solvent, and cyanide is added to carry out a displacement reaction under alkaline conditions . After the reaction is finished, post-processing is carried out to obtain a compound II 1-hydroxymethyl cyclopropyl acetonitrile .


Molecular Structure Analysis

The InChI code for “[1-(Bromomethyl)cyclopropyl]acetonitrile” is 1S/C6H8BrN/c7-5-6(1-2-6)3-4-8/h1-3,5H2 . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure.


Physical And Chemical Properties Analysis

“[1-(Bromomethyl)cyclopropyl]acetonitrile” has a predicted boiling point of 250.0±13.0 °C and a predicted density of 1.489±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Leukotriene Receptor Antagonists

[1-(Bromomethyl)cyclopropyl]acetonitrile: is a key intermediate in the synthesis of leukotriene receptor antagonists . These antagonists inhibit the cysteinyl leukotriene CysLT1 receptor, which is associated with inflammation and constriction of airway muscles, as well as fluid accumulation in the lungs. The compounds synthesized using this intermediate are crucial in the treatment of asthma, allergies, inflammation, and other conditions related to leukotriene activity.

Organic Synthesis Building Block

Due to its structural properties, [1-(Bromomethyl)cyclopropyl]acetonitrile serves as an important building block in organic synthesis . It is utilized in the formation of various nitrogen-containing or nitrile-containing compounds, especially in electrochemical conversions, leveraging its good conductivity and environmentally friendly features.

Catalysts in Chemical Reactions

The compound is used as a catalyst in chemical reactions involving the formation of tetrasubstituted olefins and heterocyclic compounds . Its role as a catalyst is attributed to its ability to facilitate the dissociation of ion pairs into free ions, which is essential in many types of organic reactions.

Pharmaceutical Research

In pharmaceutical research, [1-(Bromomethyl)cyclopropyl]acetonitrile is employed in the development of new drugs . Its derivatives are used as intermediates in the synthesis of medications that have anti-asthmatic, anti-allergic, anti-inflammatory, and cytoprotective properties.

Material Science Applications

Scientists in material science use [1-(Bromomethyl)cyclopropyl]acetonitrile for the synthesis of advanced materials . Its unique chemical structure allows for the creation of materials with specific properties that are required for high-tech applications.

Electrochemical Synthesis

The compound’s suitability as a solvent and reactant in electrochemical reactions is explored for developing more applications that utilize acetonitrile in electrochemistry . This includes the synthesis of compounds that require precise electrochemical control.

Synthesis of Cyclopropyl Derivatives

[1-(Bromomethyl)cyclopropyl]acetonitrile: is used in the synthesis of various cyclopropyl derivatives . These derivatives are important for the creation of structurally diverse molecules that can be used in further chemical research and development.

Academic Research Tool

Lastly, it is a valuable tool in academic research, providing a means for students and researchers to explore chemical reactions and synthesize new compounds . Its availability and purity make it a reliable reagent for educational and experimental purposes.

Safety And Hazards

“[1-(Bromomethyl)cyclopropyl]acetonitrile” is classified as a hazardous substance. It has the GHS07 safety symbol, and its hazard statements include H315, H312, H319, H302, H335, and H332 . These statements indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation .

properties

IUPAC Name

2-[1-(bromomethyl)cyclopropyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN/c7-5-6(1-2-6)3-4-8/h1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRCXYVILSTTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Bromomethyl)cyclopropyl]acetonitrile

CAS RN

338392-48-6
Record name 2-[1-(bromomethyl)cyclopropyl]acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.